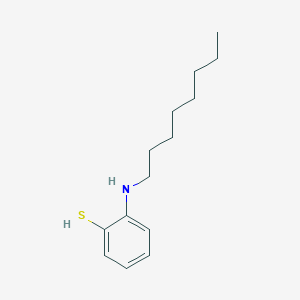![molecular formula C12H15BrN2O4 B12562086 Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- CAS No. 152538-16-4](/img/structure/B12562086.png)
Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-: is a chemical compound with the molecular formula C12H15BrN2O4 It is known for its unique structure, which includes a bromobutoxy group and a nitrophenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- typically involves a multi-step process. One common method includes the reaction of 4-bromobutanol with 2-nitrophenol to form the intermediate 4-(4-bromobutoxy)-2-nitrophenol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- can undergo oxidation reactions, particularly at the bromobutoxy group.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom in the bromobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its functional groups that can mimic biological molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and discovery.
Industry: In the industrial sector, Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy and nitrophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N-[4-(4-bromobutoxy)phenyl]-
- Acetamide, N-(4-bromophenyl)-
- Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-
Comparison: Compared to its analogs, Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- is unique due to the presence of both the bromobutoxy and nitrophenyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
152538-16-4 |
|---|---|
Molekularformel |
C12H15BrN2O4 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
N-[4-(4-bromobutoxy)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H15BrN2O4/c1-9(16)14-11-5-4-10(8-12(11)15(17)18)19-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
InChI-Schlüssel |
RVBOPGSCNZDQQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)OCCCCBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)



![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


